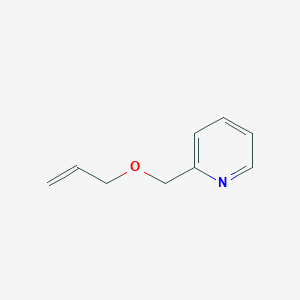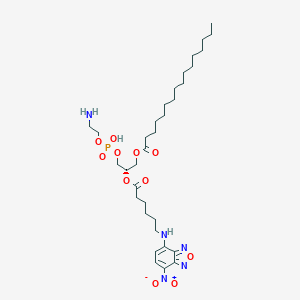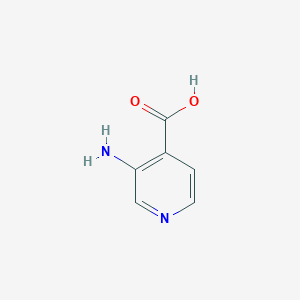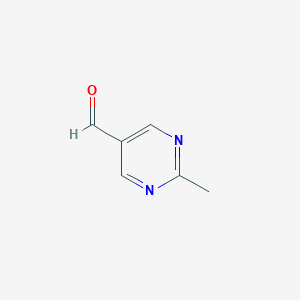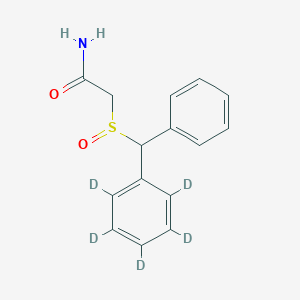
Modafinil-d5(Mixture of Diastereomers)
Vue d'ensemble
Description
Modafinil, a central nervous system stimulant, has been the subject of various studies due to its unique properties and applications. The focus here is on Modafinil-d5, a specific form of Modafinil, characterized by its distinct molecular structure and synthesis process.
Synthesis Analysis
Modafinil is synthesized from diphenylmethanol and 2-mercaptoacetic acid. The process involves condensation to form 2-(benzhydrylsulfanyl)acetic acid, followed by oxidation with H2O2 and chlorination with SOCl2, and finally amination, achieving an overall yield of about 74% (Li Qin-geng, 2010).
Molecular Structure Analysis
Modafinil's molecular structure has been studied using various spectroscopic methods. For instance, its chiral sulfoxide-based structure was examined through FT-IR, FT-Raman, NMR, UV-Vis, and DFT methods, confirming its molecular geometry and vibrational frequencies (S. Selvaraj et al., 2020).
Chemical Reactions and Properties
Modafinil's chemical properties, including its reactions with various neurotransmitter systems like catecholamines, serotonin, glutamate, GABA, orexin, and histamine, have been extensively studied. These interactions play a significant role in its pharmacological effects, such as wake-promotion (W. Qu et al., 2008).
Physical Properties Analysis
The physical properties of Modafinil, such as its solubility, melting point, and crystalline form, are critical for its pharmaceutical formulation. These properties are influenced by its molecular structure and synthesis process.
Chemical Properties Analysis
Modafinil exhibits a range of chemical properties, including its interaction with monoamine transporters and its effects on neurotransmitter levels in the brain. Studies have shown how modifications in its chemical structure affect its binding affinity and selectivity for different neurotransmitters (Jianjing Cao et al., 2010).
Applications De Recherche Scientifique
Dopaminergic System and Arousal Effects
Modafinil-d5, known for its wake-promoting effects, has been extensively studied for its interaction with the dopaminergic system. Research demonstrates that dopaminergic D1 and D2 receptors play a crucial role in the arousal effects induced by Modafinil. Specifically, the presence of these receptors is essential for the wakefulness promoting effects of Modafinil, highlighting its significant action on the dopaminergic system (Qu et al., 2008).
Chiral Analysis and Pharmacokinetics
The chiral analysis of Modafinil has led to a better understanding of its pharmacokinetics, which is crucial for its application in various clinical settings. A specific study improved and validated an HPLC method to separate and quantitate the enantiomers of Modafinil in human serum, providing valuable insights into its pharmacokinetic profile. This advancement is crucial for exploring the application of Modafinil in conditions like narcolepsy, ADHD, and depression (Donovan et al., 2003).
Cognitive and Behavioral Effects
Modafinil-d5's influence on cognition and behavior has been a focal point of research. Studies indicate that it enhances attentional performance in healthy, non-sleep deprived individuals without inducing hyperarousal. This unique attribute makes Modafinil a potential candidate for addressing cognitive dysfunction in various neuropsychiatric disorders (Cope et al., 2017). Furthermore, Modafinil facilitates performance in tasks requiring cognitive functions, such as a delayed nonmatching to position swim task in rats, indicating its potential in enhancing cognitive processes (Ward et al., 2004).
Neurochemical Actions and Effects on Cognition
Modafinil's neurochemical actions and its effects on cognition have been comprehensively reviewed. It exhibits robust effects on various neurotransmitter systems, including catecholamines, serotonin, glutamate, GABA, orexin, and histamine. These effects are believed to contribute to its cognitive-enhancing properties, making it an excellent agent for cognitive neuroenhancement in healthy and neuropsychiatric populations (Minzenberg & Carter, 2008).
Propriétés
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-DYVTXVBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649400 | |
| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide | |
CAS RN |
1133712-38-5 | |
| Record name | 2-[(Phenylphenyl-2,3,4,5,6-d5-methyl)sulfinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133712-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



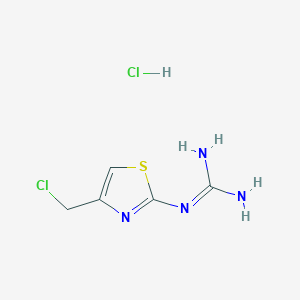
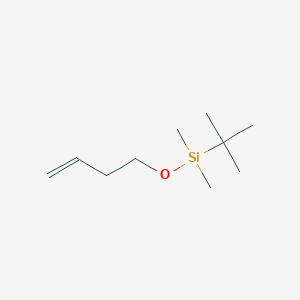
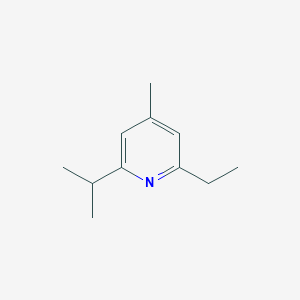
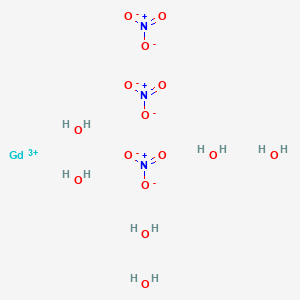
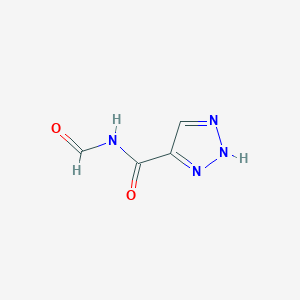
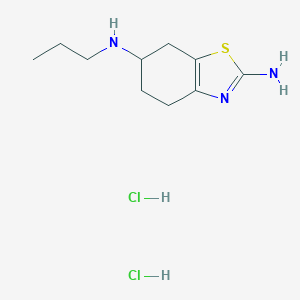
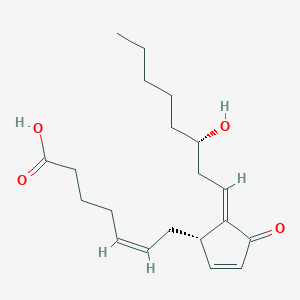
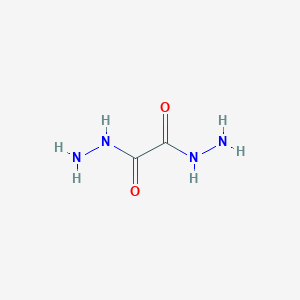
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)
